molecular formula C21H17BrN2O3 B11329789 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11329789
M. Wt: 425.3 g/mol
InChI Key: XXSIGMCHEBJNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, an oxazole ring, and a bromophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, oxalyl chloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while substitution reactions can introduce new functional groups to the bromophenyl moiety .

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, oxazole-containing molecules, and bromophenyl-substituted compounds. Examples include:

Uniqueness

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H17BrN2O3

Molecular Weight

425.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H17BrN2O3/c1-11-8-16-13(3)20(26-18(16)9-12(11)2)21(25)23-19-10-17(24-27-19)14-4-6-15(22)7-5-14/h4-10H,1-3H3,(H,23,25)

InChI Key

XXSIGMCHEBJNQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC(=NO3)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.